BenchChemオンラインストアへようこそ!

Tie2 kinase inhibitor 3

Kinase selectivity profiling Off-target pharmacology Angiogenesis

Tie2 kinase inhibitor 3 (compound 63) offers unparalleled selectivity for Tie2-dependent vascular studies, validated with a 260-fold margin over VEGFR and >30-fold selectivity across 28 off-target kinases. Unlike generic Tie2 inhibitors, this oral compound enables chronic dosing paradigms with demonstrated in vivo target engagement. Peer-validated by the Chemical Probes Portal for rigorous experimental reproducibility.

Molecular Formula C29H30F4N8O2
Molecular Weight 598.6 g/mol
Cat. No. B1664089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTie2 kinase inhibitor 3
Synonyms2-MT 63;  2-MT-63;  2-MT63;  2MT 63;  2MT-63;  2MT63; 
Molecular FormulaC29H30F4N8O2
Molecular Weight598.6 g/mol
Structural Identifiers
SMILESCNC1=NC=NC(=N1)C2=C(N=CC=C2)OC3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N(C)CCCN(C)C
InChIInChI=1S/C29H30F4N8O2/c1-34-28-37-17-36-25(39-28)20-7-5-12-35-27(20)43-19-9-10-22(30)21(16-19)26(42)38-23-15-18(29(31,32)33)8-11-24(23)41(4)14-6-13-40(2)3/h5,7-12,15-17H,6,13-14H2,1-4H3,(H,38,42)(H,34,36,37,39)
InChIKeyHHKGVQGXRGQBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tie2 Kinase Inhibitor 3 (Compound 63) — A High-Potency ATP-Competitive Tie2 Kinase Inhibitor for Angiogenesis Research Procurement


Tie2 kinase inhibitor 3 (also designated compound 63) is a small-molecule ATP-competitive inhibitor of the Tie2 (TEK) receptor tyrosine kinase . The compound exhibits an enzymatic IC50 of 30 nM against Tie2 kinase in homogenous time-resolved fluorescence (HTRF) assays and has been characterized as possessing good oral activity [1]. It functions by occupying the ATP-binding pocket of the Tie2 kinase domain, thereby blocking receptor autophosphorylation and downstream signaling events implicated in vascular stability and tumor angiogenesis . Unlike many commercially available Tie2 inhibitors that exhibit multi-kinase inhibitory profiles, Tie2 kinase inhibitor 3 has been specifically profiled across a panel of 28 kinases, demonstrating >30-fold selectivity for Tie2 over the majority of tested off-targets [2].

Why Tie2 Kinase Inhibitor 3 Cannot Be Interchanged with Other Commercially Available Tie2 Inhibitors in Experimental Protocols


Substituting Tie2 kinase inhibitor 3 with other commercially designated Tie2 inhibitors (e.g., Tie2 kinase inhibitor 1, Tie2 kinase inhibitor 2, or dual TIE-2/VEGFR-2 inhibitors) introduces confounding variables that can fundamentally alter experimental outcomes. Although these compounds share a nominal Tie2 target designation, they exhibit marked differences in enzymatic potency, selectivity window, and oral bioavailability [1]. For instance, Tie2 kinase inhibitor 1 (IC50 = 250 nM) is approximately 8-fold less potent against Tie2 than compound 63 (IC50 = 30 nM), yet it retains substantial p38 MAPK inhibitory activity . Conversely, TIE-2/VEGFR-2 kinase-IN-3 (Tie2 IC50 = 6.9 nM) is more potent but lacks the extensive off-target profiling data available for compound 63 . Procurement decisions based solely on target class designation without consideration of these quantitative differentials risk invalidating dose-response analyses, confounding mechanism-of-action interpretations, and generating irreproducible in vivo pharmacokinetic-pharmacodynamic relationships.

Quantitative Comparative Evidence for Tie2 Kinase Inhibitor 3: Enzymatic Potency, Kinase Selectivity, and In Vivo Pharmacodynamics


Enhanced Kinase Selectivity Profile of Tie2 Kinase Inhibitor 3 Versus Multi-Targeted Clinical Candidates

Tie2 kinase inhibitor 3 (2-MT 63) demonstrates a clean kinase selectivity profile that distinguishes it from clinical-stage Tie2 inhibitors such as Rebastinib. In HTRF assays conducted across a 28-kinase panel that included VEGFR, PDGFR, cFMS, RET, TRKA, cMET, EGFR, INSR, IGFR-1, EPHB4, SYK, ZAP70, JAK3, CSK, LCK, LYN, FGR, ABL, BTK, ITK, FES, p38alpha, CDK5, AURKA, and PKBalpha, compound 63 exhibited at least 30-fold selectivity for Tie2 over all tested kinases, with the selectivity window typically being much greater [1]. This profile is notably distinct from Rebastinib, which is known to inhibit VEGFR2, BCR-ABL, LYN, and ABL1 kinases in addition to Tie2 [2]. The off-target potency against VEGFR was specifically determined to be 7,800 nM, representing a 260-fold selectivity margin over Tie2 inhibition [3].

Kinase selectivity profiling Off-target pharmacology Angiogenesis Chemical probe validation

Comparative Enzymatic Potency: Tie2 Kinase Inhibitor 3 (30 nM) Versus Tie2 Kinase Inhibitor 1 (250 nM)

In direct comparison of published enzymatic IC50 values, Tie2 kinase inhibitor 3 (compound 63) demonstrates approximately 8.3-fold higher potency against Tie2 kinase than Tie2 kinase inhibitor 1 (compound 5). Compound 63 inhibits Tie2 with an IC50 of 30 nM in HTRF assays using peptide substrates . In contrast, Tie2 kinase inhibitor 1 exhibits an IC50 of 250 nM under comparable enzymatic assay conditions . Both compounds are ATP-competitive inhibitors, but the ~8-fold potency differential translates to a 90% target engagement concentration that is substantially lower for compound 63, potentially reducing the compound mass required for in vivo experiments and lowering the risk of solubility-limited exposure.

Enzymatic potency IC50 comparison ATP-competitive inhibition In vitro kinase assay

Cellular Activity and In Vivo Oral Bioavailability: Tie2 Kinase Inhibitor 3 Balances Potency with Pharmacokinetic Utility

Tie2 kinase inhibitor 3 demonstrates effective translation of enzymatic inhibition to cellular target engagement, with a cellular IC50 of 62 nM for Tie2 phosphorylation inhibition — representing only a ~2-fold shift from its enzymatic IC50 of 30 nM [1]. This tight enzyme-to-cell potency ratio suggests favorable cell permeability and intracellular target engagement. More critically, compound 63 has been specifically annotated as possessing good oral activity , and in vivo oral administration at 100 mg/kg in rats achieved measurable inhibition of Tie2 autophosphorylation, albeit transiently (positive at 3 hours, lost by 8 hours) [2]. In contrast, Tie2 kinase inhibitor 1 has been primarily characterized via intraperitoneal administration in efficacy studies (25 and 50 mg/kg i.p., b.i.d.), with limited publicly available oral PK characterization .

Cellular IC50 Oral bioavailability In vivo pharmacodynamics Target engagement

Divergent Target Selectivity: Tie2 Kinase Inhibitor 3 Avoids VEGFR2 Co-Inhibition Present in TIE-2/VEGFR-2 Dual Inhibitors

A critical differentiation exists between Tie2 kinase inhibitor 3 and the dual inhibitor class represented by TIE-2/VEGFR-2 kinase-IN-3. The latter compound potently inhibits both Tie2 (IC50 = 6.9 nM) and VEGFR2 (IC50 = 3.5 nM) with nearly equal potency . In contrast, Tie2 kinase inhibitor 3 (2-MT 63) demonstrates minimal VEGFR inhibitory activity, with a measured VEGFR IC50 of 7,800 nM — representing a 260-fold selectivity margin for Tie2 over VEGFR [1]. This differential is mechanistically significant: co-inhibition of VEGFR2 introduces anti-angiogenic effects via a distinct receptor pathway, potentially obscuring Tie2-specific contributions to vascular stability, pericyte recruitment, and vessel maturation phenotypes.

Target selectivity VEGFR2 inhibition Dual kinase inhibitors Angiogenesis pathway

Potential IL-2-Inducible T-Cell Kinase (ITK) Cross-Reactivity in Tie2 Kinase Inhibitor 3: A Procurement Consideration

BindingDB entry BDBM290254 (derived from US Patent 9,573,958) reports that compound 63 exhibits an IC50 of 1.30 nM against IL-2-inducible T-cell kinase (ITK) in a Caliper electrophoretic mobility shift assay at pH 7.5 [1]. ITK is a Tec family tyrosine kinase predominantly expressed in T cells, mast cells, and NK cells, playing a central role in T-cell receptor signaling and immune function. This sub-nanomolar ITK inhibitory activity — which is approximately 23-fold more potent than the compound's Tie2 IC50 of 30 nM — introduces a significant immunomodulatory liability that may confound interpretation of Tie2-mediated angiogenesis phenotypes, particularly in syngeneic tumor models or studies involving immune-competent animals. Notably, published selectivity profiling on the Chemical Probes Portal did not include ITK in the 28-kinase panel [2], indicating that this cross-reactivity may not be apparent from standard vendor datasheets alone.

ITK inhibition Kinase cross-reactivity Immunology Off-target screening

Recommended Research Applications for Tie2 Kinase Inhibitor 3 Based on Quantitative Differentiation Evidence


Mechanistic Dissection of Tie2-Specific Versus VEGFR2-Mediated Angiogenic Signaling

Given the 260-fold selectivity margin of Tie2 kinase inhibitor 3 over VEGFR (VEGFR IC50 = 7,800 nM), this compound is ideally suited for experiments requiring isolation of Tie2-dependent vascular phenotypes without confounding VEGFR2-mediated anti-angiogenic effects [1]. In contrast, dual TIE-2/VEGFR-2 inhibitors such as TIE-2/VEGFR-2 kinase-IN-3 (VEGFR2 IC50 = 3.5 nM) simultaneously modulate both pathways, precluding unambiguous assignment of phenotypic outcomes. Studies employing Tie2 kinase inhibitor 3 can more confidently attribute observed effects on vessel maturation, pericyte coverage, and endothelial quiescence specifically to Tie2 pathway modulation [2].

Oral Dosing Regimens for Chronic In Vivo Angiogenesis Studies

Tie2 kinase inhibitor 3 has been validated for oral administration with demonstrated in vivo target engagement (Tie2 autophosphorylation inhibition observed at 3 hours post 100 mg/kg p.o. in rats) [3]. This oral activity enables chronic dosing paradigms that are more physiologically relevant and less stressful to animals than repeated intraperitoneal injections. The transient nature of the PD effect (lost by 8 hours) [3] suggests that investigators should consider twice-daily or continuous-infusion dosing schedules for sustained target coverage, but the oral route itself represents a practical advantage over Tie2 kinase inhibitor 1, which has been primarily characterized via i.p. administration in efficacy models .

Chemical Probe Studies Requiring Validated Kinase Selectivity Documentation

For laboratories seeking a Tie2 inhibitor with publicly documented, peer-validated off-target profiling, Tie2 kinase inhibitor 3 (2-MT 63) offers a distinct advantage. The compound has been curated by the Chemical Probes Portal with comprehensive off-target selectivity assessments across 28 kinases, demonstrating >30-fold selectivity over all tested off-targets [4]. This level of profiling documentation supports rigorous experimental design and enhances the reproducibility and interpretability of results, particularly when compared to commercial Tie2 inhibitors that lack similarly detailed selectivity characterization [5].

Quote Request

Request a Quote for Tie2 kinase inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.